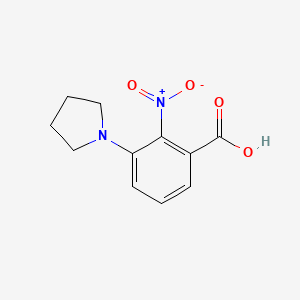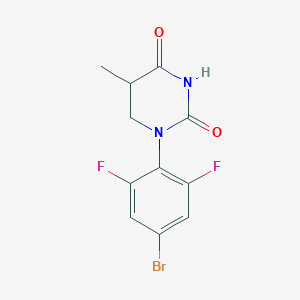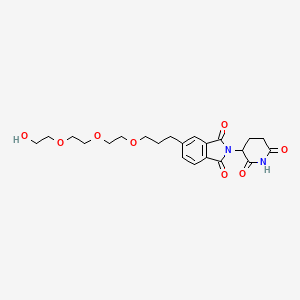![molecular formula C12H11N5O2 B14768875 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles in biological systems, particularly as coenzymatic constituents of oxidoreductase enzymes. These compounds are involved in various metabolic processes and have applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the condensation of 3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine with an appropriate amine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The exact pathways and molecular targets depend on the specific biological context and application.
Comparación Con Compuestos Similares
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
6-Amino-2,4,7-trimethylpteridine: Known for its diuretic properties.
4-Amino-2,6-dimethylpteridine: Studied for its enzyme inhibition capabilities.
2,4-Diamino-6,7-dimethylpteridine: Used in the synthesis of antifolate drugs. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11N5O2 |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
8-amino-3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H11N5O2/c1-5-3-7-8(4-6(5)13)15-10-9(14-7)11(18)17(2)12(19)16-10/h3-4H,13H2,1-2H3,(H,15,16,19) |
Clave InChI |
ZNWCTCNIYBQELQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)










